![molecular formula C19H24N2 B1239114 (+)-Ibogamine](/img/structure/B1239114.png)
(+)-Ibogamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Ibogamine, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Ibogamine exhibits a range of pharmacological activities that contribute to its therapeutic potential:
- Anti-addictive Properties : Research indicates that ibogamine can reduce self-administration of addictive substances such as cocaine and morphine in animal models. This suggests its potential utility in treating addiction by modulating neurochemical pathways associated with reward and withdrawal symptoms .
- CNS Stimulation : Similar to ibogaine, ibogamine acts on various central nervous system receptors, including kappa-opioid receptors (KOR), N-methyl-D-aspartate receptors (NMDAR), nicotinic acetylcholine receptors (nAChR), and serotonin receptors. It also inhibits acetylcholinesterase and butyrylcholinesterase, which may enhance cognitive function and neuroprotection .
- Anticonvulsant Effects : Ibogamine has been identified as an anticonvulsant agent, potentially useful in managing seizure disorders. Its mechanism may involve modulation of neurotransmitter systems that are dysregulated during seizures .
Therapeutic Applications
The therapeutic applications of (+)-ibogamine are primarily centered around its use in substance use disorders and related mental health conditions:
Substance Use Disorders
Clinical studies have shown that ibogamine and its related compounds (like ibogaine) can significantly reduce withdrawal symptoms and cravings in patients with opioid use disorder (OUD) and cocaine use disorder (CUD). A systematic review highlighted that ibogaine treatment led to decreased withdrawal symptoms in 705 individuals across various studies, indicating its potential as a rapid-onset therapy for addiction .
Psychological Disorders
Emerging evidence suggests that ibogamine may also have beneficial effects on psychological conditions associated with substance use disorders, such as depression and trauma-related symptoms. The psychoactive properties of ibogamine could facilitate therapeutic experiences that promote psychological healing .
Case Studies
Several case studies have documented the effects of ibogamine in clinical settings:
- Case Study 1 : A patient undergoing treatment for opioid addiction reported significant reductions in cravings after administration of ibogaine, attributed to the active metabolite noribogaine. The patient experienced improved mood stability and reduced anxiety levels post-treatment .
- Case Study 2 : In a controlled trial involving patients with cocaine dependence, participants receiving ibogamine reported lower relapse rates compared to those receiving standard treatment. The study concluded that ibogamine's unique pharmacological profile could offer new avenues for addiction therapy .
Safety and Adverse Effects
While the therapeutic potential of this compound is promising, safety concerns must be addressed. Reports indicate instances of severe medical complications associated with ibogaine treatment, including neurotoxicity and cardiotoxicity. These risks underscore the necessity for medically supervised administration and further research to establish safe protocols for its use .
属性
分子式 |
C19H24N2 |
---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
(1S,15S,17R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13+,16+,19+/m0/s1 |
InChI 键 |
LRLCVRYKAFDXKU-HAELCTKSSA-N |
手性 SMILES |
CC[C@@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
规范 SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
同义词 |
ibogamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。